N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE
Overview
Description
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a benzimidazole core, which is a bicyclic structure consisting of a benzene ring fused to an imidazole ring.
Preparation Methods
The synthesis of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with formic acid or other aldehydes.
Substitution Reactions: The benzimidazole core is then subjected to substitution reactions to introduce the benzyl and diethylaminoethyl groups.
Industrial Production: Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE undergoes various chemical reactions, including:
Scientific Research Applications
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its potential antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
N-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can be compared with other benzimidazole derivatives such as:
Omeprazole: Used as an antiulcer agent.
Thiabendazole: Known for its antihelmintic properties.
Metronidazole: An antibacterial and antiprotozoal agent.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6/c1-3-32(4-2)18-19-33-25-16-10-9-15-24(25)31-28(33)29-20-27-30-23-14-8-11-17-26(23)34(27)21-22-12-6-5-7-13-22/h5-17H,3-4,18-21H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZHEICVGLZJBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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